An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indole-7-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indole-7-carbonitrile

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Methyl-1H-indole-7-carbonitrile (CAS No. 52951-14-1), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Recognizing the limited availability of exhaustive experimental data in public literature, this document synthesizes known data points with established analytical methodologies. It serves as a vital resource for researchers, offering both a summary of known characteristics and detailed, field-proven protocols for the empirical determination of key parameters. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep, practical understanding for professionals in drug discovery and development.

Introduction

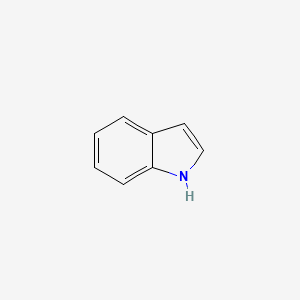

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle is present in numerous natural products, alkaloids, and marketed pharmaceuticals, including drugs for cancer, inflammation, and hypertension.[3][4] The functionalization of the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

1-Methyl-1H-indole-7-carbonitrile is a specific derivative featuring a methyl group on the indole nitrogen (N1) and a nitrile group at the 7-position. The N-methylation prevents hydrogen bond donation, which can significantly alter solubility and membrane permeability compared to its unsubstituted counterpart. The 7-cyano group is a polar, electron-withdrawing moiety that acts as a hydrogen bond acceptor and can influence the molecule's metabolic stability and receptor binding interactions.[5]

This guide systematically explores the essential physicochemical properties of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Core Identifiers

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. 1-Methyl-1H-indole-7-carbonitrile is defined by its unique structural arrangement and can be referenced through several standard identifiers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | [5] |

| Molecular Weight | 156.18 g/mol | [5] |

| Exact Mass | 156.068748 Da | [5] |

| CAS Number | 52951-14-1 | [5] |

| IUPAC Name | 1-methyl-1H-indole-7-carbonitrile | [5] |

| SMILES | CN1C=CC2=C1C=CC=C2C#N | Derived |

Structural Elucidation Workflow

For any novel or synthesized batch of a compound, structural integrity must be rigorously confirmed. The following workflow outlines the standard, self-validating process a researcher would undertake to verify the structure of 1-Methyl-1H-indole-7-carbonitrile.

Caption: Standard workflow for the synthesis and structural confirmation of an organic molecule.

Expert Insight: The choice of 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is crucial. COSY identifies proton-proton (H-H) couplings within the aromatic rings, while HSQC correlates each proton directly to its attached carbon, providing an unambiguous map of the molecule's covalent framework. This multi-technique approach ensures a self-validating system, where the data from each analysis must be consistent with the proposed structure.

Physical and Chemical Properties

These properties are fundamental to handling, formulating, and predicting the behavior of the compound in various environments.

| Property | Value | Notes | Source |

| Melting Point | 67.5 - 69.5 °C | Experimental data. Indicates a crystalline solid at room temperature. | [5] |

| Boiling Point | 327.8 °C | Predicted value. High boiling point is typical for rigid, aromatic structures. | [5] |

| Flash Point | 152.0 °C | Predicted value. Indicates low flammability under standard conditions. | [5] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | Computed. The nitrile nitrogen is the primary contributor. | [5] |

| XLogP3 | 1.7 | Computed. Suggests moderate lipophilicity and likely cell permeability. | [5] |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) suggests a high-purity sample, while a broad or depressed range indicates the presence of impurities, which disrupt the crystal lattice. This protocol includes calibration to ensure trustworthiness.

Methodology:

-

Calibration: Calibrate the melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp) using a certified standard with a known melting point close to the expected range of the sample (e.g., Benzoin, MP 135-137 °C).

-

Sample Preparation: Finely crush a small amount of the crystalline 1-Methyl-1H-indole-7-carbonitrile to a powder.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Heating: Place the capillary tube in the apparatus. Heat rapidly to ~15 °C below the expected melting point (68 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility Profile

Solubility is a paramount property in drug development, directly impacting bioavailability and formulation strategies. While specific experimental data for 1-Methyl-1H-indole-7-carbonitrile is not widely published, its structural features allow for an expert assessment.

-

Aqueous Solubility: Expected to be low. The molecule is dominated by the nonpolar indole ring system. The polar nitrile group provides a slight increase in polarity but is insufficient to grant significant water solubility.

-

Organic Solvent Solubility: Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone, which can solvate both the aromatic system and the polar nitrile group.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

Causality: This high-throughput assay is chosen to quickly assess the solubility of a compound in an aqueous buffer, mimicking early-stage drug discovery screening. It measures light scattering from precipitated particles, providing a rapid estimate of the solubility limit.

Caption: Workflow for a kinetic solubility assay using nephelometry.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of 1-Methyl-1H-indole-7-carbonitrile in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear 96-well plate.

-

Serial Dilution: Add 2 µL of the DMSO stock solution to the first well and mix, creating a 100 µM solution with 1% DMSO. Perform serial dilutions across the plate. Include a buffer-only control.

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for compound precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Spectroscopic Profile

Spectroscopic data provides the electronic and vibrational fingerprint of a molecule, essential for identification and characterization. While a full experimental spectrum for this specific compound is not publicly available, characteristic signals can be predicted based on its functional groups.

-

¹H NMR: Protons on the aromatic indole ring are expected to appear in the δ 7.0-8.0 ppm region. The N-methyl group will produce a distinct singlet peak around δ 3.8-4.0 ppm.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-140 ppm range. The nitrile carbon is characteristic and will appear downfield, typically around δ 115-120 ppm. The N-methyl carbon will be a sharp signal around δ 30-35 ppm.

-

FTIR (Infrared): A strong, sharp absorption peak characteristic of the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹. C-H stretches from the aromatic and methyl groups will appear around 2900-3100 cm⁻¹.

Conclusion

1-Methyl-1H-indole-7-carbonitrile is a compound with physicochemical properties that make it an intriguing scaffold for further investigation in drug discovery. Its moderate lipophilicity (XLogP3 = 1.7), presence of a key hydrogen bond acceptor, and status as a crystalline solid provide a favorable starting point for medicinal chemistry campaigns.[5] This guide has provided the foundational data available for this molecule and, more critically, has outlined the authoritative, self-validating experimental protocols required to empirically determine its properties. By understanding both the "what" and the "how," researchers are better equipped to utilize this and similar molecules in the rational design of novel therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Kumari, S., & Singh, R. K. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

-

de Souza, M. V. N. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [Link]

-

de Souza, M. V. N. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

ResearchGate. (2022). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 7-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 1H-indole-7-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

NIST. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-Methyl-1H-indole-1-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-di-tert-butyl phenol, 96-76-4. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Figure 1: Proposed structure and atom numbering of 1-Methyl-1H-indole-7-carbonitrile.

Figure 1: Proposed structure and atom numbering of 1-Methyl-1H-indole-7-carbonitrile.